

Basic principles of click chemistry with TCO reagents

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Compound of Interest

Compound Name: TCO-PEG24-acid

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An In-depth Technical Guide to Click Chemistry with TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Core Principles of TCO-Based Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.^{[1][2]} Within this field, the reaction between trans-cyclooctene (TCO) and tetrazine stands out as a third-generation click reaction, prized for its exceptional speed and biocompatibility.^{[3][4][5]} This reaction operates via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.^{[3][6][7][8]}

The high ring strain of the trans-cyclooctene double bond is a key driving force for this rapid reaction.^[8] Unlike many other click reactions, the TCO-tetrazine ligation does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.^{[3][9]} This bioorthogonality ensures that the reagents react specifically with each other without interfering with native biological functional groups.^{[6][10]}

Key Features of TCO-Tetrazine Reactions:

- **Ultrafast Kinetics:** The reaction rates are among the fastest known in bioorthogonal chemistry, allowing for efficient labeling at low concentrations.^{[6][9][11]}

- High Specificity and Bioorthogonality: TCO and tetrazine moieties react exclusively with each other, even in complex biological environments.[\[6\]](#)[\[9\]](#)
- Biocompatibility: The absence of a metal catalyst preserves cell viability and the integrity of biological systems.[\[6\]](#)[\[9\]](#)
- Stability: Both TCO and tetrazine moieties exhibit long-term stability in aqueous media.[\[6\]](#)

Quantitative Data: Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives. Generally, more strained TCOs and electron-poor tetrazines exhibit faster kinetics.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$) | Solvent/Conditions |
|---------------------------------|--------------------------------------|---|--------------------|
| Parent TCO | 3,6-di(2-pyridyl)-s-tetrazine | 2,000 | 9:1 Methanol/Water |
| Parent TCO | 3,6-di(2-pyridyl)-s-tetrazine | 1,100 | Methanol |
| TCO conjugated to CC49 antibody | $[^{111}In]$ In-labeled-Tz | $13,000 \pm 80$ | PBS, 37 °C |
| Water-soluble sTCO | 3,6-dipyridyl-s-tetrazine derivative | $3,300,000 \pm 40,000$ | Not specified |
| Methyl-substituted tetrazines | TCO derivatives | $\sim 1,000$ | Aqueous media |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | Aqueous media |
| General TCO | General Tetrazine | > 800 | Not specified |
| General TCO | General Tetrazine | 1,000 - 1,000,000 | Not specified |

Data compiled from multiple sources.[\[3\]](#)[\[6\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

General Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative that reacts with primary amines (e.g., lysine residues).

Materials:

- Protein of interest (1-5 mg/mL)
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
- TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)
- Anhydrous DMSO or DMF
- Quench buffer (1 M Tris-HCl, pH 8.0)
- Desalting spin column

Procedure:

- Buffer exchange the protein into the amine-free reaction buffer.[\[11\]](#)
- Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in DMSO or DMF.[\[11\]](#)
- Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample.[\[11\]](#)
- Incubate the reaction for 1 hour at room temperature.[\[11\]](#)
- Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[\[11\]](#)

- Remove excess, unreacted TCO reagent using a desalting spin column according to the manufacturer's instructions.[\[11\]](#)

Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol details the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

- TCO-labeled protein (from Protocol 3.1)
- Tetrazine-labeled protein (prepared similarly using a tetrazine-NHS ester)
- Reaction buffer (e.g., PBS)

Procedure:

- Prepare the TCO-containing protein in the reaction buffer.[\[11\]](#)
- Calculate the volume of the tetrazine-labeled protein solution needed to achieve a 1.05-1.5 molar equivalent to the TCO-labeled protein.[\[11\]](#)
- Mix the calculated volume of the tetrazine-labeled protein with the desired volume of the TCO-labeled protein.[\[11\]](#)
- Incubate the reaction mixture for 30-60 minutes at room temperature or 30 minutes to 2 hours at 4°C.[\[11\]](#)
- The resulting protein-protein conjugate is now ready for use or can be purified by size exclusion chromatography if necessary.[\[11\]](#)

Live Cell Labeling

This protocol provides a general workflow for labeling proteins on the surface of or inside living cells.

Materials:

- Cells expressing the protein of interest tagged with a TCO-acceptor peptide (e.g., LAP-tag)

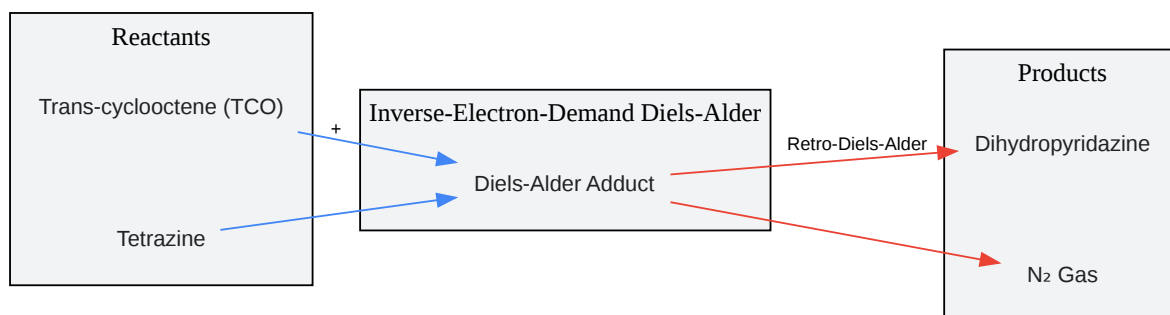
- Cell culture medium
- TCO-carboxylate derivative
- Lipoic acid ligase (LplA) mutant
- Tetrazine-fluorophore conjugate
- PBS

Procedure:

- TCO Incorporation:
 - Culture cells expressing the LAP-tagged protein of interest.
 - Treat the cells with the TCO-carboxylate derivative and the LplA mutant enzyme to ligate the TCO moiety onto the LAP tag.[\[10\]](#)[\[15\]](#)
 - Wash the cells with PBS to remove excess reagents.
- Fluorophore Labeling:
 - Incubate the TCO-labeled cells with the tetrazine-fluorophore conjugate in cell culture medium.[\[10\]](#)[\[15\]](#)
 - The reaction is typically rapid and can be monitored by fluorescence microscopy.
 - Wash the cells with PBS to remove the unbound tetrazine-fluorophore.
 - The cells are now ready for imaging.

Visualizations

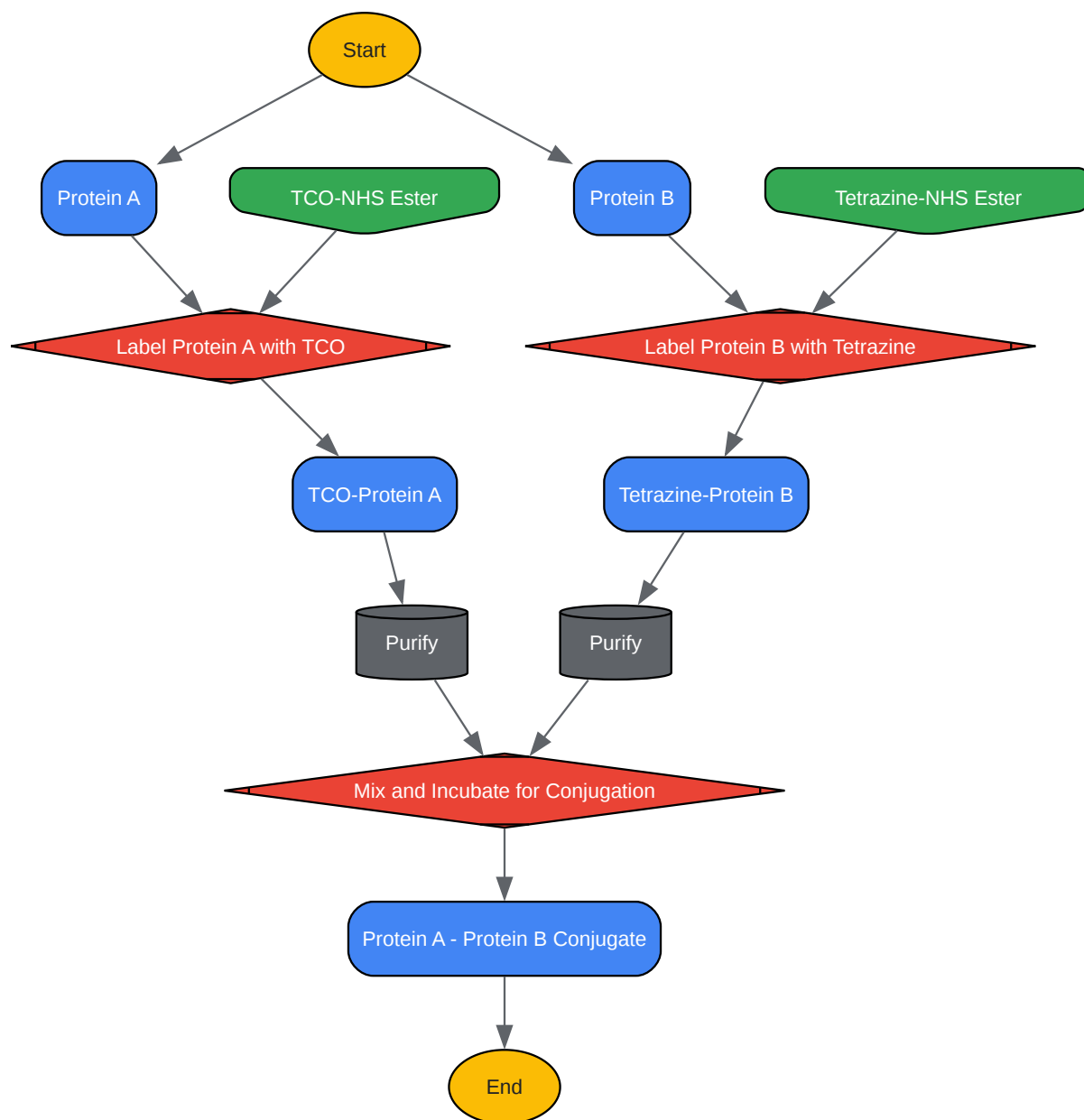
TCO-Tetrazine Ligation Mechanism



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Caption: The reaction mechanism of TCO-tetrazine ligation.

Experimental Workflow for Protein Bioconjugation



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Caption: A typical workflow for protein-protein conjugation using TCO-tetrazine chemistry.

Applications in Research and Drug Development

The unique characteristics of TCO-tetrazine click chemistry have led to its widespread adoption in various scientific disciplines:

- **Bioconjugation and Labeling:** This is one of the most common applications, enabling the precise labeling of biomolecules such as proteins, peptides, and nucleic acids with probes, dyes, or other functional moieties.[\[10\]](#)[\[12\]](#)[\[16\]](#)[\[17\]](#)
- **Live Cell and In Vivo Imaging:** The biocompatibility and rapid kinetics of the reaction are ideal for imaging studies in living cells and organisms, allowing for the visualization of biological processes in real-time.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[18\]](#)
- **Drug Delivery and Development:** TCO-tetrazine ligation is employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and "click-to-release" strategies for prodrug activation.[\[9\]](#)[\[12\]](#)[\[19\]](#)[\[20\]](#)
- **Radiochemistry and Pretargeted Imaging:** This chemistry is used for the rapid radiolabeling of biomolecules for applications in positron emission tomography (PET) and pretargeted radioimmunotherapy.[\[12\]](#)[\[21\]](#)[\[22\]](#)
- **Materials Science:** The formation of stable linkages is utilized in the creation of hydrogels and other biocompatible materials.[\[7\]](#)

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